N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features an indole moiety and a pyrazolo[1,5-a][1,3,5]triazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE typically involves the coupling of tryptamine with a pyrazolo[1,5-a][1,3,5]triazine derivative. One common method employs N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature.
Chemical Reactions Analysis
N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The pyrazolo[1,5-a][1,3,5]triazine core may also contribute to its biological effects by interacting with different pathways.
Comparison with Similar Compounds
Similar compounds to N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is synthesized using similar methods.
Indole derivatives: Various indole derivatives exhibit similar biological activities and can be synthesized using comparable synthetic routes.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of an indole and a pyrazolo[1,5-a][1,3,5]triazine core, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C23H20N6O2S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6O2S/c30-20(24-11-10-16-12-25-19-9-5-4-8-17(16)19)14-32-22-27-21-18(15-6-2-1-3-7-15)13-26-29(21)23(31)28-22/h1-9,12-13,25H,10-11,14H2,(H,24,30)(H,27,28,31) |
InChI Key |
COVVFGKNKXBOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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